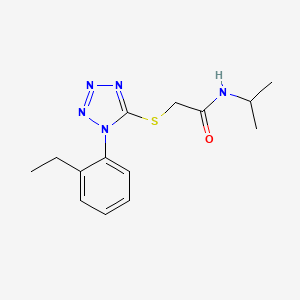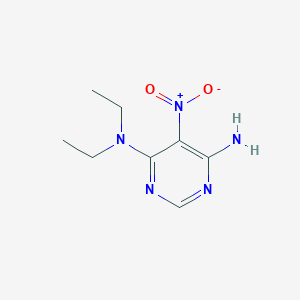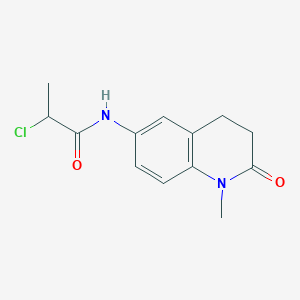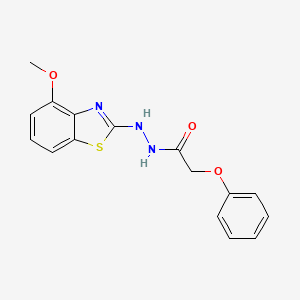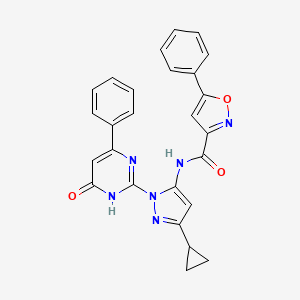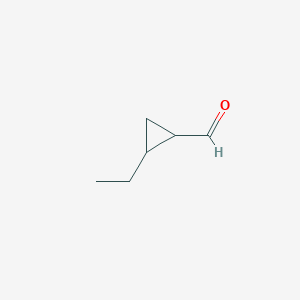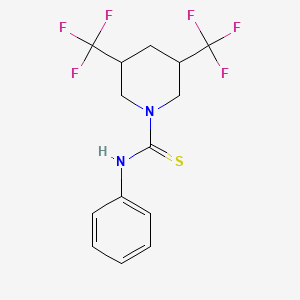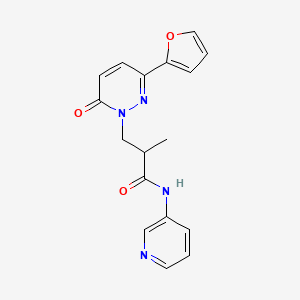
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and pyridine rings, the introduction of the pyridazinone functionality, and the attachment of the amide group. Specific methods would depend on the exact synthetic route chosen by the chemist .Molecular Structure Analysis
The presence of multiple aromatic rings (furan, pyridine, and pyridazinone) in the compound suggests that it would have significant resonance stability. The electron-donating oxygen in the furan ring and the electron-withdrawing nitrogen in the pyridine and pyridazinone rings could lead to interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the functional groups present. For example, the presence of an amide group could allow for hydrogen bonding, which might increase the compound’s solubility in water .Scientific Research Applications
Heterocyclic Systems and Antiviral Activity
Compounds related to furan-2-yl pyridazinones, such as 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide, have been explored for their potential in creating a variety of heterocyclic systems. These systems have demonstrated significant importance in synthetic and biological research. For instance, studies have investigated their transformation into different heterocyclic compounds, revealing promising antiviral activities against viruses like HAV and HSV-1 (Hashem et al., 2007).
Novel Synthesis Techniques
Research has also focused on the novel synthesis of related compounds. This includes the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, which starts from various furan and thiophene derivatives. Such synthesis techniques are crucial for developing new classes of compounds with potential applications in medicinal chemistry (Koza et al., 2013).
Pyrimidine Series Synthesis
In the synthesis of compounds in the pyrimidine series, furan-2(3H)-one derivatives, closely related to the query compound, have been used as key starting materials. These syntheses aim at constructing molecules containing pyridine and pyridazine fragments, which are analogs of nitrogen-containing bases of the pyrimidine series. This area of research holds potential for the development of new biologically active compounds (Aniskova et al., 2017).
Functionalized Bis(furan-2-yl)methanes Synthesis
Another significant application lies in the synthesis of functionalized bis(furan-2-yl)methanes and 1,6-dihydropyridazines. Such studies explore the reactivity of furan derivatives towards different compounds, leading to products with potential applications in various fields of chemistry and pharmacology (Lopes et al., 2015).
Plant Growth Stimulation
Furan derivatives have also been studied for their plant growth stimulating effects. The synthesis of new compounds containing a furan ring along with other functional groups has been reported to show significant plant growth stimulation, highlighting their potential in agricultural sciences (Pivazyan et al., 2019).
Future Directions
properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-12(17(23)19-13-4-2-8-18-10-13)11-21-16(22)7-6-14(20-21)15-5-3-9-24-15/h2-10,12H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMICDVFFRAOKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

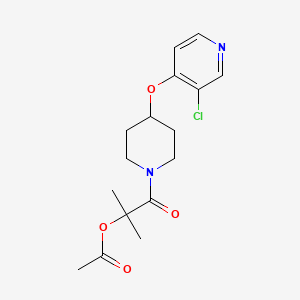
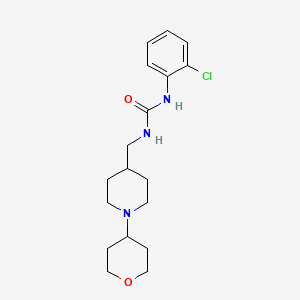
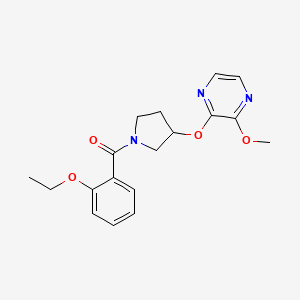
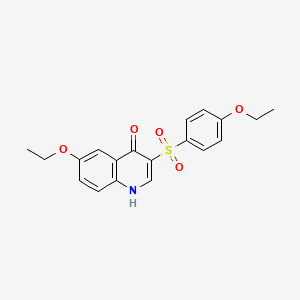
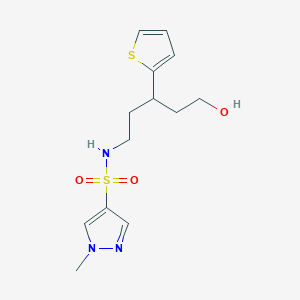
![Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2650039.png)
![4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid](/img/structure/B2650041.png)
